molecular formula C11H15ClFNO3 B6284044 5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride CAS No. 1027706-58-6

5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride

Cat. No.: B6284044
CAS No.: 1027706-58-6
M. Wt: 263.7
InChI Key:
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Description

5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a fluorinated benzoic acid core with an amino alcohol side chain, making it a versatile building block for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Fluorination: Introduction of the fluorine atom onto the benzoic acid ring using a fluorinating agent such as Selectfluor.

    Amino Alcohol Formation: The side chain is synthesized through the reaction of an appropriate aldehyde with an amine, followed by reduction to form the amino alcohol.

    Coupling: The amino alcohol is then coupled with the fluorinated benzoic acid derivative under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the benzoic acid moiety can yield benzyl alcohol derivatives.

    Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino alcohol side chain can form hydrogen bonds with biological molecules, while the fluorinated benzoic acid core can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-amino-3-hydroxybutyl)-2-chlorobenzoic acid hydrochloride
  • 5-(2-amino-3-hydroxybutyl)-2-bromobenzoic acid hydrochloride
  • 5-(2-amino-3-hydroxybutyl)-2-iodobenzoic acid hydrochloride

Uniqueness

The presence of the fluorine atom in 5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1027706-58-6

Molecular Formula

C11H15ClFNO3

Molecular Weight

263.7

Purity

95

Origin of Product

United States

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